5-Chloroimidazo[1,2-A]pyridine
Overview
Description
5-Chloroimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2. It is part of the imidazo[1,2-A]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring, with a chlorine atom attached at the 5th position of the imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with α-haloketones in the presence of an inorganic base at high temperatures . A convenient two-step one-pot method has also been developed, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: Functionalization via radical reactions, including transition metal catalysis and photocatalysis.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Chloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloroimidazo[1,2-A]pyridine: Similar structure but with the chlorine atom at the 6th position.
Imidazo[1,2-A]pyridine: The parent compound without the chlorine substitution.
Uniqueness: 5-Chloroimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 5th position can enhance its antimicrobial properties and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNWDAKIVSEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449530 | |
Record name | 5-CHLOROIMIDAZO[1,2-A]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63111-79-5 | |
Record name | 5-CHLOROIMIDAZO[1,2-A]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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